Ciraparantag - 1438492-26-2

Ciraparantag

Catalog Number: EVT-265194
CAS Number: 1438492-26-2
Molecular Formula: C22H48N12O2
Molecular Weight: 512.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ciraparantag, also known as PER977, is a small molecule reversal agent for new oral anticoagulants and heparins. PER977 is a water-soluble, cationic molecule that is designed to bind specifically to unfractionated heparin and low-molecular-weight heparin through noncovalent hydrogen bonding and charge–charge interactions.
Overview

Ciraparantag is a synthetic, low-molecular-weight compound developed as a universal reversal agent for various anticoagulants, including unfractionated heparin, low molecular weight heparins, and direct oral anticoagulants such as factor Xa inhibitors and dabigatran. Its development is aimed at providing a rapid and effective means to reverse the effects of anticoagulants in clinical settings, particularly in emergency situations where bleeding risks are elevated. Ciraparantag is currently undergoing clinical trials to assess its safety and efficacy in humans .

Source

Ciraparantag was synthesized by Portola Pharmaceuticals and has been characterized in several preclinical and clinical studies. The compound is designed to bind to various anticoagulants, effectively neutralizing their activity . Its synthesis involves complex chemical processes that ensure the molecule's effectiveness as an antidote.

Classification

Ciraparantag falls under the category of antidotes and is classified as a small molecule with a molecular weight of approximately 512 Da. It is designed specifically for reversing the effects of anticoagulants, making it a critical tool in managing anticoagulant-related bleeding complications .

Synthesis Analysis

Methods

The synthesis of Ciraparantag involves multi-step organic reactions that yield the final product with high purity. The synthetic route typically includes the following steps:

  1. Formation of Key Intermediates: Initial reactions generate key intermediates that undergo further transformations.
  2. Final Cyclization: The final step involves cyclization to form the complete structure of Ciraparantag.
  3. Purification: The compound is purified using high-performance liquid chromatography to ensure it meets required purity standards.

Technical Details

Characterization techniques such as proton nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Ciraparantag. These methods allow researchers to verify the molecular structure and ensure that no impurities are present .

Molecular Structure Analysis

Structure

The molecular structure of Ciraparantag features a unique arrangement that allows it to interact effectively with various anticoagulants. The specific structural formula has not been disclosed in detail in available literature, but it is known to be a small, water-soluble molecule.

Data

  • Molecular Weight: Approximately 512 Da
  • Solubility: Highly soluble in water, facilitating its use in intravenous formulations .
Chemical Reactions Analysis

Reactions

Ciraparantag functions primarily through non-covalent interactions with anticoagulants, effectively neutralizing their activity. Key reactions include:

  • Binding to Anticoagulants: Ciraparantag binds to unfractionated heparin, low molecular weight heparins, and direct oral anticoagulants, preventing their interaction with target proteins involved in coagulation.
  • Neutralization of Anticoagulant Activity: This binding results in the rapid neutralization of anticoagulant effects, which can be measured using various clotting assays .

Technical Details

Dynamic light scattering methodologies have been utilized to study the binding kinetics of Ciraparantag with different anticoagulants, demonstrating its effectiveness across various agents .

Mechanism of Action

Process

Ciraparantag's mechanism involves:

  1. Binding Affinity: It exhibits high binding affinity for multiple anticoagulants, which allows it to effectively sequester these agents from their targets.
  2. Inhibition of Anticoagulant Function: By binding to these agents, Ciraparantag inhibits their ability to interact with coagulation factors such as thrombin and factor Xa, thus reversing their anticoagulant effects.

Data

Studies have shown that Ciraparantag can significantly reduce activated partial thromboplastin time and prothrombin time in vitro, indicating its potential effectiveness in reversing anticoagulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Highly soluble in water and other polar solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Reacts specifically with certain anticoagulants without affecting other biological pathways.

Relevant data from studies indicate that Ciraparantag maintains its structural integrity under physiological conditions, making it suitable for clinical use .

Applications

Ciraparantag's primary application lies in its role as an antidote for managing bleeding complications associated with anticoagulant therapy. Its development aims to enhance patient safety during surgical procedures or emergencies where rapid reversal of anticoagulation is critical. Current research continues to explore its efficacy across various patient populations and clinical scenarios .

Introduction to Anticoagulant Reversal Agents

Clinical Need for Universal Reversal Strategies in Anticoagulant Therapy

Anticoagulant therapy is essential for managing thromboembolic disorders, with ~1.79 million patients in Italy alone receiving treatment for atrial fibrillation in 2022 [5]. Despite their life-saving benefits, anticoagulants carry significant bleeding risks. Major bleeding (MB) events—defined by hemoglobin drops ≥2 g/dL, critical organ involvement, or requiring ≥2 blood transfusions—and clinically relevant non-major bleeding (CRNMB) necessitate rapid reversal [5]. Intracranial hemorrhage (ICH) during anticoagulation has a 40–65% mortality rate within 90 days, highlighting the critical need for immediate reversal strategies [5]. Direct oral anticoagulants (DOACs), while having a lower ICH risk than vitamin K antagonists (VKAs), still cause major bleeding in 1.5–5% of patients annually, particularly gastrointestinal bleeding [5]. The absence of universal reversal agents complicates emergency management, especially with the co-administration of multiple anticoagulants (e.g., heparin and DOACs during perioperative bridging).

Table 1: Anticoagulant Reversal Challenges in Emergency Settings

ScenarioClinical ImpactReversal Time Sensitivity
Intracranial Hemorrhage40–65% 90-day mortality; hematoma expansion riskImmediate (<1–2 hours)
Gastrointestinal BleedingMost common DOAC-related major bleeding; 12% mortality in major casesUrgent (<4–6 hours)
Urgent High-Risk SurgeryUninterrupted anticoagulation increases surgical bleeding riskPreoperative reversal required

Limitations of Current Anticoagulant-Specific Antidotes

Existing reversal agents are hampered by three key limitations:

  • Narrow specificity: Idarucizumab (monoclonal antibody) only reverses dabigatran [3] [5], while andexanet alfa (modified Factor Xa protein) targets only apixaban and rivaroxaban—not edoxaban or heparins [4] [5].
  • Logistical constraints: Andexanet alfa requires weight-based dosing and infusion protocols tailored to specific FXa inhibitors and timing of last doses, complicating urgent use [5].
  • Thrombogenic potential: Prothrombin complex concentrates (PCCs), used off-label for FXa inhibitor reversal, may increase thromboembolic events by up to 5% [4]. Non-specific agents like PCCs or fresh frozen plasma (FFP) lack predictable efficacy—PCCs correct DOAC-induced coagulopathy in only 60–70% of cases [5].

Table 2: Comparison of Approved Anticoagulant Reversal Agents

AgentTarget AnticoagulantsAdministrationKey Limitations
IdarucizumabDabigatran onlyIV bolusIneffective against FXa inhibitors or heparins
Andexanet alfaApixaban, rivaroxaban (not edoxaban)IV bolus + infusionNot approved for edoxaban/LMWH; thrombogenesis risk
4F-PCCVKAs (used off-label for FXa inhibitors)IV infusionNon-specific; thromboembolism risk (≤5%)
ProtamineUnfractionated heparin (partial LMWH reversal)IV infusionIneffective against DOACs; anaphylaxis risk

Emergence of Ciraparantag: Scope and Research Significance

Ciraparantag (PER977) is a synthetic, water-soluble small molecule (~512 Da) designed to universally reverse heparins and DOACs via non-covalent charge-charge interactions [1] [4]. Its molecular structure—two L-arginine units linked by a piperazine chain—enables binding to anionic anticoagulants, displacing them from coagulation factors [3] [4]. Preclinical data demonstrate reversal of unfractionated heparin, low-molecular-weight heparin (LMWH), fondaparinux, and all DOACs within minutes [1] [4]. This broad-spectrum activity addresses critical gaps in current reversal strategies, particularly for patients on multiple anticoagulants or with unknown anticoagulation histories. Phase I/II trials confirm its ability to restore hemostasis within 10–30 minutes, sustaining reversal for 24 hours [1] [6]. As the first investigational universal reversal agent nearing Phase III trials, ciraparantag represents a paradigm shift in anticoagulant safety management [4] [6].

Properties

CAS Number

1438492-26-2

Product Name

Ciraparantag

IUPAC Name

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C22H48N12O2

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32)/t17-,18-/m0/s1

InChI Key

HRDUUSCYRPOMSO-ROUUACIJSA-N

SMILES

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

PER977; PER-977; PER 977; Aripazine; Ciraparantag

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.